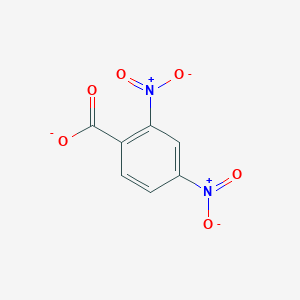

2,4-Dinitrobenzoate

Description

2,4-Dinitrobenzoate (2,4-Nbz) is a nitro-substituted benzoate anion with nitro groups at the 2- and 4-positions of the aromatic ring. It is widely used in coordination chemistry to synthesize heterometallic complexes, such as europium-cadmium (Eu-Cd) polymers, due to its ability to engage in diverse non-covalent interactions (e.g., π-π stacking, N–O···π, and hydrogen bonding) . These interactions stabilize polymeric structures and influence the geometry of metal cores in complexes . For example, in [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]ₙ·2nMeCN, 2,4-Nbz facilitates a 1D polymeric architecture, with thermal stability up to 260°C before decomposition . Notably, 2,4-Nbz complexes lack europium-centered luminescence at 270 nm due to excitation energy dissipation .

Properties

Molecular Formula |

C7H3N2O6- |

|---|---|

Molecular Weight |

211.11 g/mol |

IUPAC Name |

2,4-dinitrobenzoate |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)/p-1 |

InChI Key |

ZIIGSRYPZWDGBT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |

Synonyms |

2,4-dinitrobenzoate 2,4-dinitrobenzoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Structural and Thermal Comparison of 2,4-Dinitrobenzoate and 3,5-Dinitrobenzoate Complexes

- Key Findings :

- Polymerization Tendency : 2,4-Nbz preferentially forms 1D polymers, while 3,5-Nbz forms discrete binuclear complexes (e.g., [Ln₂(Phen)₂(3,5-Nbz)₆]) due to steric and electronic effects of nitro group positioning .

- Thermal Behavior : 2,4-Nbz complexes exhibit lower thermal stability than 3D analogs but become more stable than 2D structures after solvent loss . For example, [Eu₂Cd₂(2,4-Nbz)₈]ₙ decomposes explosively at 267°C, whereas 3,5-Nbz analogs decompose gradually .

- Geometry Distortion : Intramolecular interactions in 2,4-Nbz complexes (e.g., N–O···π) distort metal-core geometry, reducing Eu···Eu distances from 4.469 Å (3,5-Nbz) to 4.042 Å .

Table 2: Functional Comparison with Other Nitrobenzoates

- Key Findings: Bioreporter Specificity: 2,4-Nbz uniquely induces EGFP expression in engineered bacterial bioreporters, unlike 3-nitrobenzoate or 4-nitrobenzoate . Enzymatic Reduction: Nitroreductases exhibit higher catalytic efficiency for 2,4-Nbz reduction compared to mononitro analogs, enabling applications in nitroaromatic detoxification .

Comparison with Halogenated and Fluorinated Analogs

- Pentafluorobenzoates : Unlike 2,4-Nbz, pentafluorobenzoate complexes (e.g., [Cd(Phen)(C₆F₅COO)₂]ₙ) form 3D polymers stabilized by fluorine-based interactions, showing higher thermal stability (~300°C) .

- 4-Iodobenzoate : Forms layered structures via halogen bonding (C–I···N), contrasting with the 1D chains of 2,4-Nbz .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.